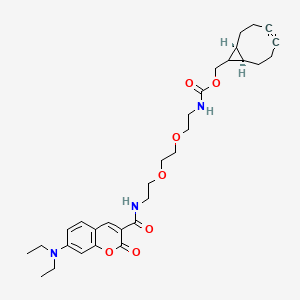

Coumarin-PEG2-endoBCN

Description

Coumarin-PEG2-endoBCN (CAS: 2488174-18-9) is a multifunctional click chemistry reagent combining three key components:

- Coumarin: A fluorescent moiety enabling tracking and imaging applications.

- PEG2: A short polyethylene glycol (PEG) spacer enhancing water solubility and biocompatibility.

- endoBCN: A strained cycloalkyne group facilitating copper-free click chemistry with azides via strain-promoted alkyne-azide cycloaddition (SPAAC) .

The coumarin fluorophore distinguishes it from non-fluorescent BCN-PEG derivatives, enabling real-time visualization in biological systems.

Properties

Molecular Formula |

C31H41N3O7 |

|---|---|

Molecular Weight |

567.7 g/mol |

IUPAC Name |

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C31H41N3O7/c1-3-34(4-2)23-12-11-22-19-26(30(36)41-28(22)20-23)29(35)32-13-15-38-17-18-39-16-14-33-31(37)40-21-27-24-9-7-5-6-8-10-25(24)27/h11-12,19-20,24-25,27H,3-4,7-10,13-18,21H2,1-2H3,(H,32,35)(H,33,37)/t24-,25+,27? |

InChI Key |

XLABDPQXKAOLNZ-YHQISMHQSA-N |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4 |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coumarin-PEG2-endoBCN typically involves the conjugation of a coumarin derivative with a polyethylene glycol (PEG) linker and an endo-bicyclo[6.1.0]non-4-yne (endoBCN) moiety. The process generally starts with the preparation of the coumarin derivative, followed by the attachment of the PEG linker through esterification or amidation reactions. Finally, the endoBCN moiety is introduced via a click chemistry reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often employing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Coumarin-PEG2-endoBCN undergoes various chemical reactions, including:

Oxidation: The coumarin moiety can be oxidized to form coumarin-3-carboxylic acid derivatives.

Reduction: Reduction reactions can modify the coumarin structure, affecting its fluorescence properties.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the coumarin core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products Formed

Oxidation: Coumarin-3-carboxylic acid derivatives.

Reduction: Reduced coumarin derivatives with altered fluorescence.

Substitution: Substituted coumarin derivatives with various functional groups.

Scientific Research Applications

Coumarin-PEG2-endoBCN has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for detecting metal ions and environmental polarity.

Biology: Facilitates the labeling and imaging of proteins, nucleic acids, and other biomolecules.

Medicine: Employed in drug delivery systems and diagnostic imaging.

Industry: Utilized in the development of fluorescent sensors and materials

Mechanism of Action

The mechanism of action of Coumarin-PEG2-endoBCN involves its ability to undergo click chemistry reactions, forming stable covalent bonds with target molecules. The coumarin fluorophore emits fluorescence upon excitation, allowing for the visualization and tracking of labeled molecules. The PEG linker enhances solubility and biocompatibility, while the endoBCN moiety facilitates efficient click reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Comparison

The table below summarizes key attributes of Coumarin-PEG2-endoBCN and its structural analogs:

2.2 Key Differentiators

- Fluorescence: this compound uniquely integrates fluorescence, enabling applications in live-cell imaging and tracking of conjugated molecules. Non-fluorescent analogs (e.g., endo-BCN-PEG2-amine) require secondary labeling for visualization .

- endo-BCN-PEG2-amine: The terminal amine enables reactions with carbonyl groups (e.g., NHS esters) for covalent bonding . Bis-PEG2-endo-BCN: Dual BCN groups allow crosslinking or multivalent targeting, ideal for antibody-drug conjugates (ADCs) .

- Solubility : PEG2 spacers in all compounds enhance water solubility, but longer PEG chains (e.g., PEG12 in endo-BCN-PEG12-acid) further improve biocompatibility .

2.4 Limitations and Challenges

- This compound: Limited data on photostability and quantum yield compared to established fluorophores (e.g., FITC). Potential steric hindrance from coumarin in dense conjugates.

- endo-BCN-PEG2-amine: Amine groups may undergo nonspecific binding in complex biological matrices .

- Bis-PEG2-endo-BCN : Higher molecular weight (500.64 vs. 324.4 for PEG2-amine) could reduce cellular uptake efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.